
Aminomalononitrile
Overview
Description
Aminomalononitrile is a highly functionalized molecule that contains two nucleophilic centers (-NH₂ and R-CH) and two electrophilic centers (-CN). It is a key intermediate in prebiotic chemistry and has been identified as a common intermediate in the prebiotic chemistry of hydrogen cyanide and formamide . This compound plays a crucial role in the formation of imidazole intermediates, which are precursors of purine and pyrimidine nucleobases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminomalononitrile can be synthesized through the reduction of oximinomalononitrile or phenazomalononitrile using unoxidized aluminum, zinc in acid media, potassium dithionite, or sodium dithionite . The reaction mixture is externally cooled until the initial exothermic reaction is substantially complete. The this compound formed is often isolated as a salt such as the hydrochloride, hydrobromide, or toluenesulfonate .
Industrial Production Methods: The industrial production of this compound involves the reduction of oximinomalononitrile using amalgamated aluminum in tetrahydrofuran under controlled temperature conditions . The reaction is typically carried out in a round-bottomed flask equipped with a stirrer, thermometer, and powder funnel. The mixture is cooled using a dry ice-acetone bath to maintain the temperature between -15°C to -30°C .
Chemical Reactions Analysis
Reaction Scheme:
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Imidazole Formation :
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Reactants : AMN para-toluenesulfonate (AMNS), α-amino acids, trimethyl orthoacetate (TOA)
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Conditions : Microwave irradiation (100–120°C, 20–30 min)
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Products : Amino imidazole carbonitriles with α-amino acid side chains
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Purine Annulation :
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Reactants : Imidazole intermediates + formic acid (C₁ donor)
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Conditions : Solvent-free microwave (150°C, 10 min)
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Products : 8,9-Disubstituted-6,9-dihydro-1H-purin-6-ones
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Key Data:
Derivative | Anti-Influenza A Virus IC₅₀ (μM) | Selectivity Index (SI) |
---|---|---|
Imidazole carbonitrile | 5.2 ± 0.8 | >19.2 |
Purinone | 12.4 ± 1.3 | >8.1 |
These derivatives inhibit viral budding by blocking hemagglutinin-mediated membrane fusion .
Thermal Polymerization and Kinetics
AMN undergoes exothermic polymerization at 175°C, forming conjugated polyheterocyclic systems .
Mechanism Highlights:
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Dehydrocyanation : Loss of HCN (m/z = 27 fragment detected via MS)
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Deamination : NH₃ elimination (m/z = 17 fragment)
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Cyclization : Formation of fused pyrrole-imidazole rings
Thermal Analysis Parameters :
Heating Rate (β, °C/min) | Peak Temp (Tₚ, °C) | Enthalpy (ΔH, J/g) |
---|---|---|
5 | 174.2 | 612 |
10 | 182.5 | 598 |
20 | 192.3 | 584 |
Kinetic modeling (Friedman method) revealed autocatalytic behavior with an activation energy of 98.5 kJ/mol .
Proposed Pathway:
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Alkylation : AMN → 2-Benzyl-2-aminomalononitrile
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Hydrolysis : Nitrile → Carboxylic acid
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Decarboxylation : α-Amino acid formation
This route explains the absence of β-amino acids in prebiotic systems due to stereochemical constraints .
Film Deposition and Functionalization
AMN forms nitrogen-rich films under basic conditions, with applications in surface coating .
Film Characteristics:
Property | Value (XPS Analysis) |
---|---|
C/N Ratio | 0.66 |
O/C Ratio | 0.33 |
Thickness Growth | 15 nm/hour |
Films react with electrophiles (e.g., trifluoroacetaldehyde) to incorporate fluorine (up to 8.2 at%) or halogens, enabling tailored surface properties .
Methods Comparison:
Reducing Agent | pH | Yield (%) | Byproduct |
---|---|---|---|
Aluminum | 2–3 | 80 | None |
Zinc | <7 | 65 | Zn(OH)₂ |
Na₂S₂O₄ | 6–7 | 45 | SO₃²⁻ |
Subsequent reactions with acid anhydrides yield oxazole derivatives (e.g., 2-acetamido-4-cyanooxazole, m.p. 153–155°C) .
Scientific Research Applications
Prebiotic Chemistry
AMN is pivotal in prebiotic chemistry, serving as a potential precursor for the synthesis of biomolecules. Its polymerization can lead to the formation of nitrogen-rich polymers that may mimic early biological processes.
- Polymerization Studies : Research has demonstrated that AMN can undergo thermal polymerization, resulting in complex nitrogenous polymers. This process is autocatalytic and occurs at relatively low temperatures, making it an efficient pathway for generating prebiotic materials .
- Case Study : A study reported the one-step polymerization-deposition of AMN as a surface-coating method. The resulting coatings were found to be non-cytotoxic and promoted excellent cell attachment, indicating potential applications in biocompatible materials .
Biomedical Applications
The unique properties of AMN-derived polymers make them suitable for various biomedical applications, particularly in drug delivery and antimicrobial coatings.
- Antimicrobial Coatings : AMN has been utilized to develop multifunctional coatings that combine antifouling and antimicrobial properties. These coatings were characterized using techniques such as X-ray photoelectron spectroscopy and scanning electron microscopy, demonstrating their effectiveness against medical device-associated infections .
- Drug Delivery Systems : Recent studies have explored the use of AMN-coated metal-organic frameworks (MOFs) for drug delivery. These systems showed moderate hydrophilicity and enhanced drug loading efficiency, making them promising candidates for targeted antibiotic delivery .
Material Science
In material science, AMN serves as a versatile building block for creating advanced materials with specific functionalities.
- Surface Coatings : The ability to form robust coatings through AMN polymerization allows for the immobilization of various compounds, including metals. These coatings can enhance surface properties such as hydrophilicity and biocompatibility .
- Kinetic Studies : Investigations into the kinetics of AMN film deposition revealed a lag phase followed by rapid deposition under specific conditions. This understanding aids in optimizing coating processes for industrial applications .
Synthesis of Novel Compounds
AMN's reactivity has been harnessed to synthesize novel compounds with potential therapeutic applications.
- Synthesis of Antiviral Agents : Inspired by prebiotic chemistry, amino imidazole carbonitrile derivatives have been synthesized using AMN as a starting material. These derivatives exhibited significant antiviral activity against influenza A virus, highlighting AMN's role in developing new pharmaceuticals .
Summary Table of Applications
Mechanism of Action
Aminomalononitrile exerts its effects through the formation of imidazole intermediates, which are precursors of purine and pyrimidine nucleobases . The molecular targets and pathways involved include the prebiotic chemistry of hydrogen cyanide and formamide, leading to the synthesis of complex heterocyclic derivatives . The polymerization of this compound involves dehydrocyanation and deamination processes .
Comparison with Similar Compounds
Iminoacetonitrile: A dimer of hydrogen cyanide.
Diaminomaleononitrile: A tetramer of hydrogen cyanide.
Comparison: Aminomalononitrile is unique due to its dual nucleophilic and electrophilic centers, allowing it to participate in a wide range of chemical reactions . Unlike iminoacetonitrile and diaminomaleononitrile, this compound plays a crucial role in the formation of imidazole intermediates, which are essential for the synthesis of purine and pyrimidine nucleobases .
Biological Activity
Aminomalononitrile (AMN), a compound derived from hydrogen cyanide, has garnered attention in various fields, particularly in prebiotic chemistry and medicinal applications. This article delves into the biological activity of AMN, highlighting its potential as an antiviral agent and its applications in drug delivery systems.
Overview of this compound
This compound is recognized for its role in prebiotic chemistry, serving as a precursor to various biologically relevant compounds. Its structure allows for the formation of diverse derivatives that exhibit significant biological activities, particularly in the synthesis of imidazole and purine derivatives.
Antiviral Activity
Recent studies have demonstrated that AMN-inspired compounds possess notable antiviral properties. For instance, amino imidazole carbonitrile derivatives synthesized from AMN have shown significant activity against the influenza A virus. These derivatives were developed through a multicomponent microwave-assisted reaction, which enhances chemical diversity and yields compounds with high antiviral potential.
Case Study: Antiviral Efficacy
In a study published in 2021, researchers synthesized a series of amino imidazole carbonitrile derivatives using AMN as a key reactant. The resulting compounds were evaluated for their antiviral activity against influenza A virus. The findings indicated that certain derivatives exhibited strong inhibition of viral budding, thereby preventing the spread of the virus to adjacent cells. This suggests that AMN can serve as a valuable starting material for developing new antiviral agents targeting influenza and potentially other viral infections .
Drug Delivery Applications
This compound has also been explored for its utility in drug delivery systems, particularly through its incorporation into metal-organic frameworks (MOFs). A recent study focused on this compound-coated calcium-strontium MOFs demonstrated promising results in antibacterial applications.
Table: Characteristics of AMN-Coated MOFs
Property | Ca-Sr-MOF | Ca-Sr-AMN-MOF |
---|---|---|
Drug Loading Efficiency | 55.15% | 9.1% |
Cumulative Drug Release | 55.15% | 9.1% |
Antibacterial Activity | Effective against E. coli | Enhanced performance due to AMN coating |
The study indicated that the AMN coating improved the hydrophilicity of the MOF surface, facilitating better drug loading and release profiles. The tetracycline-loaded AMN-coated MOF exhibited enhanced antibacterial effectiveness against Gram-negative bacteria, demonstrating the potential of AMN in developing advanced drug delivery systems .
Chemical Reactivity and Synthesis
AMN's chemical reactivity has been extensively studied, revealing its ability to undergo various transformations that lead to biologically active compounds. For example, AMN can react with simple amines to form complex heterocycles, which are crucial in the development of bioactive molecules.
The synthesis pathways involving AMN often utilize microwave-assisted techniques that accelerate reactions and improve yields. These methods have been shown to produce imidazole derivatives that are essential precursors for purine nucleobases, further emphasizing the compound's significance in biochemistry and pharmacology .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing aminomalononitrile (AMN) derivatives, and how can purity be optimized?
AMN is commonly synthesized via reactions involving its tosylate salt (this compound p-toluenesulfonate, AMNS) due to the instability of pure AMN. For example, benzoyl chloride derivatives react with AMNS in 1-methyl-2-pyrrolidinone to form 5-amino-2-substituted oxazole-4-carbonitrile derivatives . Purity optimization requires strict control of stoichiometry, solvent choice (e.g., polar aprotic solvents), and purification via recrystallization or chromatography. Elemental analysis (C, H, N) and spectroscopic methods (FTIR, NMR) are critical for validation .
Q. How does AMN participate in prebiotic chemistry, particularly in HCN oligomerization?
AMN is a key intermediate in HCN oligomerization, forming diaminomaleonitrile (DAMN) under basic conditions. Evidence from isotopic labeling (e.g., ¹³CN⁻ experiments) shows that the equilibrium strongly favors DAMN formation, with minimal reverse reaction kinetics. This irreversibility suggests AMN’s role as a precursor in prebiotic polymer synthesis .
Q. What analytical techniques are recommended for characterizing AMN-based reaction intermediates?
Use a combination of:
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to study thermal stability and polymerization kinetics .
- FTIR and NMR to identify functional groups (e.g., nitrile peaks at ~2200 cm⁻¹ in FTIR) .
- Mass Spectrometry (MS) coupled with TGA to detect volatiles during decomposition .
Advanced Research Questions
Q. How do contradictions in AMN’s role in urea synthesis arise, and how can they be resolved experimentally?
AMN does not directly produce urea in short-term reactions with cyanide (pH 9.3), but trace urea forms after prolonged incubation (~2 days). This suggests a multi-step pathway: AMN → DAMN → urea. To resolve contradictions, employ kinetic isotope effects (KIEs) and real-time monitoring (e.g., in situ Raman spectroscopy) to track intermediate formation .
Q. What mechanisms govern AMN-based polymer film deposition, and how can morphology be controlled?
AMN forms nitrogen-rich, superhydrophilic films via nucleation and island growth on silica surfaces. Deposition kinetics are pH-dependent: under basic conditions, AMN undergoes oxidative coupling, forming fibrillar structures. Control morphology by adjusting substrate surface energy, AMN concentration, and agitation (e.g., shaken vs. unshaken solutions) .
Q. How does AMN polymerization transition from kinetic to diffusion-controlled regimes?
Non-isothermal DSC studies reveal that AMNS polymerization follows an autocatalytic model (dα/dt = kα(1-α)ⁿ), with activation energy increasing at higher conversions due to diffusion limitations. Use iso-conversional methods (e.g., Friedman analysis) to model this transition and optimize reaction conditions for material applications .
Q. Methodological Challenges and Solutions
Q. How to address discrepancies in reported reaction rates for AMN-DAMN interconversion?
Discrepancies arise from varying pH, temperature, and cyanide concentrations. Standardize conditions (e.g., pH 7–9.2, 25°C) and use ¹³C-labeled cyanide to quantify exchange rates. Computational modeling (e.g., DFT for equilibrium constants) can supplement experimental data .
Q. What strategies improve the stability of AMN in synthetic workflows?
Use AMNS instead of pure AMN to prevent rapid decomposition. Store AMNS under inert atmospheres (N₂/Ar) at −20°C. For in situ AMN generation, employ buffered aqueous solutions (pH 8–10) to stabilize reactive intermediates .
Properties
IUPAC Name |
2-aminopropanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3/c4-1-3(6)2-5/h3H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDKXRIMUVUELI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199760 | |
Record name | Aminomalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5181-05-5 | |
Record name | Aminomalononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminomalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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